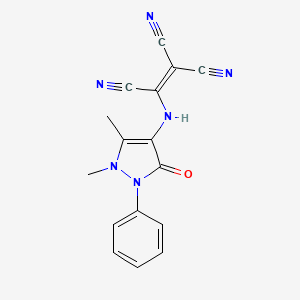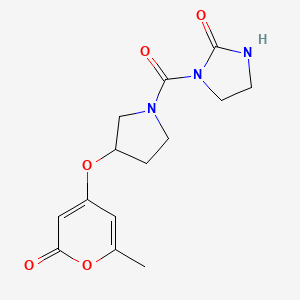
2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile” is a complex organic molecule. It contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazoline ring in this compound is substituted with a phenyl group and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazoline ring, phenyl ring, and nitrile groups would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazoline ring could potentially undergo further reactions at the nitrogen atoms or at the carbon adjacent to the carbonyl group. The nitrile groups could also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile groups and the potential for hydrogen bonding via the pyrazoline ring could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Activities : A study by Abdel-Aziz et al. (2009) reported the synthesis of novel pyrazole derivatives, including compounds structurally related to "2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile". These compounds demonstrated significant antidepressant activity in behavioral tests and protective effects against clonic seizures in mice.
Synthesis and Reactivity Studies : The work of Abdallah (2007) involved the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, a compound related to the specified chemical. This study explored various chemical reactions and the formation of derivatives like pyrazole-4-carbonitrile.
Heterocyclic System Synthesis : Selič et al. (1997) focused on the synthesis of heterocyclic systems using related compounds. Their research involved preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives, highlighting the chemical's versatility in synthesizing complex organic compounds (Selič et al., 1997).
Photophysical and Complexation Properties : Rurack et al. (2000) examined the photophysical and cation complexation properties of pyrazoline derivatives. They found that the spectroscopic properties of these compounds are influenced by substituent types and solvent polarity (Rurack et al., 2000).
Structural and Optical Properties : A study by Zeyada et al. (2016) on the structural and optical properties of quinoline derivatives, which are structurally related to the specified compound, revealed insights into their polycrystalline nature and optical parameters like absorption and transmittance (Zeyada et al., 2016).
Utility in Heterocyclic Synthesis : Fadda et al. (2012) utilized a similar compound in the synthesis of various heterocyclic derivatives, demonstrating the chemical's utility in creating diverse organic structures (Fadda et al., 2012).
Antimicrobial and Anticancer Activities : Research by Hafez et al. (2016) and Rahmouni et al. (2016) on pyrazole derivatives showed potential as antimicrobial and anticancer agents, highlighting the therapeutic applications of compounds related to "this compound" (Hafez et al., 2016); (Rahmouni et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes such asalkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism.
Mode of Action
It’s known that similar compounds can react withaldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Result of Action
Similar compounds have been found to possess potential biological applications and were screened against human recombinant alkaline phosphatase . This suggests that the compound could have effects at the molecular and cellular level, potentially altering enzyme activity and downstream cellular processes.
Propriétés
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-15(20-14(10-19)12(8-17)9-18)16(23)22(21(11)2)13-6-4-3-5-7-13/h3-7,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSWHXJFOYOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C(C#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)
![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)
